molecular formula C10H14O4 B029624 Paeonilactone A CAS No. 98751-79-2

Paeonilactone A

Cat. No.: B029624
CAS No.: 98751-79-2
M. Wt: 198.22 g/mol
InChI Key: NODZICYHUGDVAM-IBNKKVAHSA-N
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Description

Paeonilactone A is a natural product derived from the roots of peony plants, specifically from the species Paeonia lactiflora. It is a monoterpene glycoside that has been studied for its various biological activities, including its potential therapeutic effects. The compound is known for its unique structure and significant pharmacological properties .

Mechanism of Action

Target of Action

Paeonilactone A, a natural compound found in Paeonia lactiflora Pall., has been identified to have several primary targets. These include AKT1, EGFR, SRC, MAPK14, NOS3, and KDR . These targets play a crucial role in various biological processes such as angiogenesis, vasoconstriction and relaxation, coagulation, and the migration and proliferation of vascular cells .

Mode of Action

This compound interacts with its targets in a way that promotes blood circulation and removes blood stasis . It is thought to improve Blood Stasis Syndrome (BSS) through multiple mechanisms . The exact mode of interaction between this compound and its targets is still under investigation.

Biochemical Pathways

This compound affects several biochemical pathways. It is thought to be involved in angiogenesis, vasoconstriction and relaxation, coagulation, and the migration and proliferation of vascular cells . These pathways are crucial for maintaining proper blood flow and preventing blood stasis.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to significantly reduce whole blood viscosity at 1/s shear rates and increase the erythrocyte aggregation index, plasma viscosity, and erythrocyte sedimentation rate of rats with acute blood stasis . It also prolongs the prothrombin time and decreases the fibrinogen content . These effects contribute to its role in promoting blood circulation and removing blood stasis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of aromatic thiols during the anaerobic incubation of paeoniflorin from peony roots with Lactobacillus brevis leads to the formation of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Paeonilactone A can be synthesized through the anaerobic incubation of paeoniflorin, a major monoterpene glycoside from peony roots, with Lactobacillus brevis in the presence of aromatic thiols such as phenylthiol, o-tolylthiol, m-tolylthiol, p-tolylthiol, and 2-naphthylthiol. The reaction conditions involve maintaining an anaerobic environment and using column chromatography for purification .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of paeoniflorin from peony roots followed by its transformation using specific bacterial strains under controlled conditions. The process includes steps like fermentation, extraction, and purification to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Paeonilactone A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various paeonilactone derivatives, such as 9-phenylthiothis compound, 9-(o-tolylthio)this compound, and 9-(2-naphthylthio)this compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and the presence of aromatic thiol adducts. Its distinct pharmacological properties, such as potent anticonvulsant activity, set it apart from other similar compounds .

Properties

IUPAC Name

(3R,3aR,6S,7aR)-6-hydroxy-3,6-dimethyl-3a,4,7,7a-tetrahydro-3H-1-benzofuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h5-7,13H,3-4H2,1-2H3/t5-,6-,7-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODZICYHUGDVAM-IBNKKVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(=O)C(CC2OC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2CC(=O)[C@@](C[C@H]2OC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98751-79-2
Record name Paeonilactone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAEONILACTONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQV4N956WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Paeonilactone A and where is it found?

A1: this compound is a monoterpenoid, a type of natural product derived from terpenes. It was originally isolated from the roots of the Paeony plant (Paeonia albiflora), which is used in traditional Chinese and Japanese medicine. [, ]

Q2: What are the structural characteristics of this compound?

A2: While the provided abstracts don't contain detailed spectroscopic data, they describe this compound as a bicyclic monoterpene possessing a lactone ring. Its structure includes four stereogenic centers, making its stereoselective synthesis a significant challenge. [, , , ]

Q3: Has the total synthesis of this compound been achieved?

A3: Yes, several total syntheses of this compound have been reported. These syntheses often employ enantioselective approaches, starting from chiral building blocks like (S)-(+)-carvone or R-(−)-carvone. [, , , , , ]

Q4: What is a key challenge in synthesizing this compound?

A4: A major challenge lies in controlling the stereochemistry during synthesis, due to the presence of four stereogenic centers in the molecule. Researchers have employed various strategies to overcome this, including palladium-catalyzed 1,4-oxylactonization, diastereoselective SmI2-mediated cascade radical cyclizations, and the use of chiral starting materials. [, , , ]

Q5: What is the significance of the palladium-catalyzed 1,4-oxylactonization reaction in this compound synthesis?

A5: This reaction is considered a key step in several synthetic routes to this compound. It allows for the simultaneous introduction of two oxygen substituents and facilitates the formation of the lactone ring, crucial structural features of the molecule. [, ]

Q6: Are there alternative synthetic approaches to this compound besides those using palladium catalysts?

A6: Yes, alternative strategies include diastereoselective SmI2-mediated cascade radical cyclizations and methodologies employing copper-catalyzed cross-coupling reactions between dienyl triflates and Grignard reagents. [, , ]

Q7: Have any studies investigated the metabolic transformation of this compound?

A7: While specific metabolic studies on this compound are not detailed in the provided abstracts, research indicates that it can be formed from albiflorin, another compound found in peony roots, through anaerobic incubation with human intestinal bacteria. []

Q8: What are the implications of finding this compound as a metabolite of albiflorin?

A9: This finding suggests that the biological effects attributed to Paeonia albiflora extracts might not solely be due to the parent compounds, but also to metabolites like this compound produced by the gut microbiota. This highlights the importance of considering microbial metabolism in understanding the pharmacological activity of plant-derived compounds. [, ]

Q9: Are there any known analytical methods for detecting and quantifying this compound?

A10: While the abstracts don't provide specifics on analytical methods for this compound, researchers typically employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the detection and quantification of natural products like this compound in complex mixtures. [, ]

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